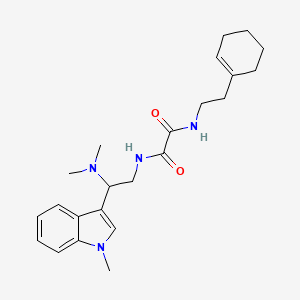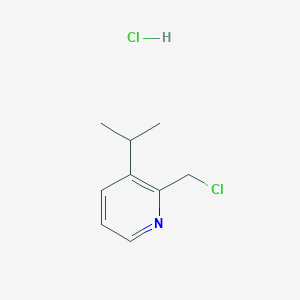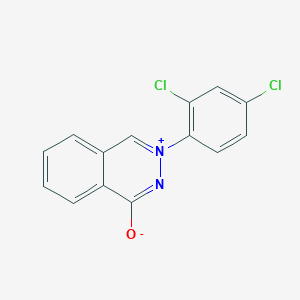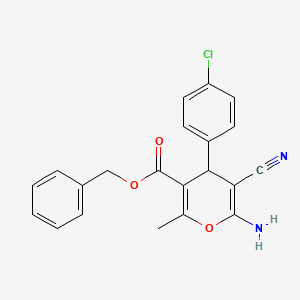
4-((2,5-二甲基苄基)硫)-6-甲基嘧啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one is a synthetic organic compound characterized by a pyrimidinone core substituted with a 2,5-dimethylbenzylthio group and a methyl group
科学研究应用
4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It can be utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Thioether Formation: The introduction of the 2,5-dimethylbenzylthio group is achieved through a nucleophilic substitution reaction. This involves reacting the pyrimidinone core with 2,5-dimethylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the pyrimidinone core, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The methyl group on the pyrimidinone core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, methyl iodide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinone derivatives.
作用机制
The mechanism of action of 4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and pyrimidinone moieties can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Benzothiazole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrimidinone Derivatives: Compounds with a pyrimidinone core are widely studied for their pharmacological properties.
Uniqueness
4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one is unique due to the specific combination of the 2,5-dimethylbenzylthio group and the methylated pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-9-4-5-10(2)12(6-9)8-18-13-7-11(3)15-14(17)16-13/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKSSSKOHNPJBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)NC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2408551.png)
![3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2408552.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2408554.png)
![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)


![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2408560.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2408564.png)




